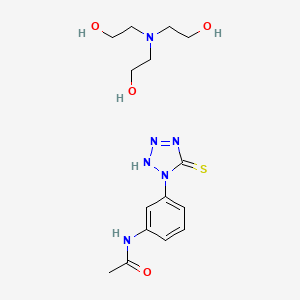
1-(3-Acetamidophenyl)-1H-tetrazole-5-thiol triethanolamine salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Acetamidophenyl)-1H-tetrazole-5-thiol triethanolamine salt is a complex organic compound that has garnered interest in various fields of scientific research
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Acetamidophenyl)-1H-tetrazole-5-thiol typically involves the reaction of 3-acetamidophenyl isothiocyanate with sodium azide under controlled conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the tetrazole ring. The resulting product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated purification systems. The use of triethanolamine as a salt-forming agent helps in stabilizing the compound and enhancing its solubility in various solvents.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Acetamidophenyl)-1H-tetrazole-5-thiol undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to yield amines or other reduced forms.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, amines, and various substituted tetrazole derivatives
Aplicaciones Científicas De Investigación
1-(3-Acetamidophenyl)-1H-tetrazole-5-thiol triethanolamine salt has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a stabilizing agent in various formulations .
Mecanismo De Acción
The mechanism of action of 1-(3-Acetamidophenyl)-1H-tetrazole-5-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. The tetrazole ring may also interact with various enzymes and receptors, modulating their activity. These interactions can lead to a range of biological effects, including inhibition of microbial growth and induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
3-Acetamidophenylboronic acid: Shares the acetamidophenyl group but differs in its boronic acid functionality.
1,2,3-Triazoles: Similar in having a nitrogen-rich ring structure but differ in their specific ring composition and substituents.
Benzoxazoles: Contain a similar aromatic ring structure but differ in their heterocyclic components .
Uniqueness
1-(3-Acetamidophenyl)-1H-tetrazole-5-thiol is unique due to its combination of a tetrazole ring, thiol group, and acetamidophenyl group
Propiedades
Número CAS |
65665-50-1 |
|---|---|
Fórmula molecular |
C15H24N6O4S |
Peso molecular |
384.5 g/mol |
Nombre IUPAC |
2-[bis(2-hydroxyethyl)amino]ethanol;N-[3-(5-sulfanylidene-2H-tetrazol-1-yl)phenyl]acetamide |
InChI |
InChI=1S/C9H9N5OS.C6H15NO3/c1-6(15)10-7-3-2-4-8(5-7)14-9(16)11-12-13-14;8-4-1-7(2-5-9)3-6-10/h2-5H,1H3,(H,10,15)(H,11,13,16);8-10H,1-6H2 |
Clave InChI |
LKTQXFQOQBQWKX-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC(=CC=C1)N2C(=S)N=NN2.C(CO)N(CCO)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


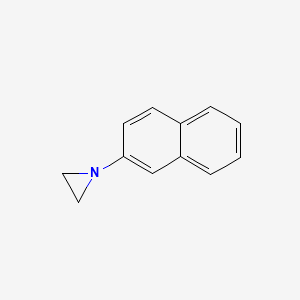

![4-[(3-Chlorophenyl)sulfanylmethyl]pyrrolidin-3-ol;hydrochloride](/img/structure/B13778886.png)



![[Hydroxy-(4-methylphenoxy)phosphoryl]formic acid](/img/structure/B13778911.png)
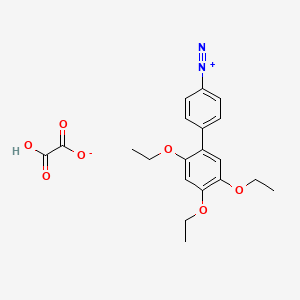
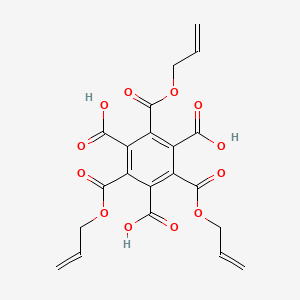
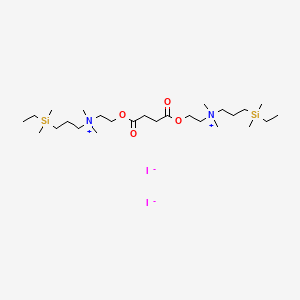
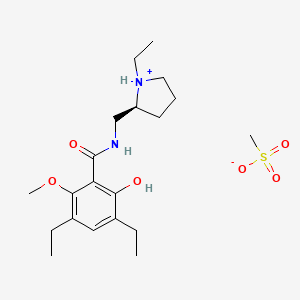

![[4-[10,15,20-Tris(4-phosphonophenyl)-21,23-dihydroporphyrin-5-yl]phenyl]phosphonic acid](/img/structure/B13778945.png)
![2-[1-[2-[(1,3-benzodioxol-5-ylmethyl)[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-2-[2-(1H-imidazol-1-yl)-6-methyl-4-pyrimidinyl]-3-pyrrolidinyl]-4-Thiazolecarboxylic acid ethyl ester](/img/structure/B13778947.png)
